molecular formula C8H17ClN2O B1377722 4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride CAS No. 1375474-14-8

4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride

Cat. No.: B1377722
CAS No.: 1375474-14-8
M. Wt: 192.68 g/mol
InChI Key: XLLWYRWOANGKEM-UHFFFAOYSA-N
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Description

4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of pyrrolidinone, featuring an amino group at the fourth position and a tert-butyl group at the first position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride typically involves the reaction of 4-amino-1-tert-butylpyrrolidin-2-one with hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps such as:

    Purification: Crystallization or recrystallization to obtain the pure compound

    Drying: Removal of solvent to yield the final product in solid form

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of oxo derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted pyrrolidinone derivatives

Scientific Research Applications

4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-propylpyrrolidin-2-one hydrochloride
  • 4-Amino-1-ethylpyrrolidin-2-one hydrochloride
  • 4-(Aminomethyl)-1-tert-butylpyrrolidin-2-one hydrochloride

Uniqueness

4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is unique due to its tert-butyl group, which provides increased steric hindrance and affects its reactivity and binding properties compared to other similar compounds.

Properties

IUPAC Name

4-amino-1-tert-butylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2,3)10-5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLWYRWOANGKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-14-8
Record name 2-Pyrrolidinone, 4-amino-1-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375474-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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